Product packaging for Fmoc-Val-Bt(Cat. No.:CAS No. 1126433-37-1)

Fmoc-Val-Bt

Cat. No.: B1388124
CAS No.: 1126433-37-1
M. Wt: 440.5 g/mol
InChI Key: BXOWZCNNYZYNLS-DEOSSOPVSA-N
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Description

Historical Development and Strategic Significance of Fmoc-Based Methodologies in Peptide Synthesis

The ability to chemically synthesize peptides has been a cornerstone of biochemical and pharmaceutical research, enabling the production of hormones, enzymes, and therapeutic agents. nih.gov The journey from early solution-phase methods to modern automated solid-phase synthesis has been marked by critical innovations in protecting group chemistry. peptide-li.compublish.csiro.au

The challenge in peptide synthesis is to selectively form an amide bond between the carboxyl group of one amino acid and the amino group of another, without unintended side reactions or polymerization. altabioscience.comresearchgate.net This necessitates the use of temporary "protecting groups" for the α-amino group. researchgate.net

Early peptide synthesis, pioneered by Fischer and Fourneau, was advanced significantly in 1932 with the introduction of the carbobenzoxy (Cbz) group by Bergmann and Zervas. nih.gov This was the first widely used, reversible Nα-protecting group. nih.gov A major breakthrough came in the 1960s when R.B. Merrifield developed Solid-Phase Peptide Synthesis (SPPS), a technique that anchors the growing peptide chain to an insoluble resin, simplifying the purification process. publish.csiro.aupeptide.com Merrifield's initial work utilized the tert-butyloxycarbonyl (Boc) group for Nα-protection, which is removed by moderate acid (e.g., trifluoroacetic acid, TFA). nih.gov The side-chain protecting groups and the resin linkage in the Boc/Bzl strategy required a very strong acid, such as hydrogen fluoride (B91410) (HF), for final cleavage. nih.govpeptide.com

In 1970, Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. nih.govpeptide.com This base-labile group offered a milder, chemically distinct alternative to the acid-labile Boc group. nih.govpeptide-li.com By the late 1970s, the Fmoc group was adapted for SPPS, establishing the now-dominant Fmoc/tBu strategy. nih.govpeptide.com This approach became the method of choice for the majority of peptide synthesis by the mid-1990s due to its milder conditions and compatibility with a wider range of molecules. nih.govaltabioscience.com

The success of complex chemical synthesis, particularly in SPPS, hinges on the concept of orthogonality. An orthogonal protecting group scheme is one in which different classes of protecting groups can be removed selectively under distinct chemical conditions, without affecting the other groups. rsc.orgbiosynth.com

The primary advantage of orthogonality is the ability to deprotect specific functional groups in any desired order, allowing for the synthesis of complex, modified peptides such as cyclic or branched structures. rsc.orgcsic.es The Fmoc/tBu strategy is a classic example of an orthogonal system. nih.govbiosynth.com

Nα-protection (Temporary): The Fmoc group is removed at each step of peptide chain elongation using a mild base, typically a solution of piperidine (B6355638) in DMF. masterorganicchemistry.comembrapa.br

Side-chain protection (Permanent): The tert-butyl (tBu)-based groups protecting the reactive side chains of amino acids are stable to the basic conditions used for Fmoc removal. nih.gov They are cleaved at the end of the synthesis, along with the peptide from the resin, using a moderately strong acid like TFA. altabioscience.comthermofisher.com

This orthogonality provides a significant advantage over the older Boc/Bzl scheme, which relied on differential acid lability ("relative acidolysis") and required harsh HF treatment for the final cleavage. nih.govcsic.es The milder conditions of the Fmoc/tBu strategy are more compatible with sensitive peptide sequences and modifications. altabioscience.com The main challenge in any protecting group strategy is ensuring complete stability of the "permanent" groups during the removal of the "temporary" group over many cycles, and avoiding any side reactions during the final deprotection step. researchgate.net

Evolution of Protecting Group Strategies in Chemical Peptide Synthesis

Contextualization of Fmoc-Val-Bt as an Activating Group in Amide Bond Formation

For an amide (peptide) bond to form, the carboxylic acid group of the incoming amino acid must be "activated" to make it more susceptible to nucleophilic attack by the free amino group of the growing peptide chain. embrapa.brhepatochem.com this compound is a pre-activated form of the amino acid valine, where the benzotriazole (B28993) (Bt) group serves as the activating component.

N-(Fmoc-α-aminoacyl)benzotriazoles are formed by reacting the N-Fmoc protected amino acid with 1H-benzotriazole. semanticscholar.org In this stable, crystalline compound, the carboxyl group of the amino acid is converted into a benzotriazolyl ester. iris-biotech.de During the coupling reaction, the benzotriazole moiety functions as an effective leaving group, facilitating the acylation of the amine. semanticscholar.orgiris-biotech.de This method, developed by Alan Katritzky and coworkers, has proven to be a powerful tool for creating peptide bonds, especially for challenging sequences or sterically hindered amino acids like valine. acs.orgnih.goviris-biotech.de The use of these neutral acylating reagents provides high yields with a low risk of racemization, which is a critical factor in maintaining the biological activity of the final peptide. acs.orgnih.gov

Comparative Analysis with Other Common Amino Acid Activating Species in Peptide Synthesis

While N-(Fmoc-α-aminoacyl)benzotriazoles like this compound are highly effective, they are part of a larger family of activating agents and methods used in peptide synthesis. The choice of reagent depends on factors such as the specific amino acids being coupled, the risk of racemization, cost, and desired reaction conditions. bachem.com

Common classes of activating agents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) activate carboxylic acids in situ. They are almost always used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) to suppress side reactions and reduce racemization. bachem.comgoogle.com

Onium Salts: Phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are among the most popular and efficient coupling reagents. bachem.comacs.org They react with the Fmoc-amino acid to form a highly reactive active ester in the presence of a base, leading to rapid coupling. bachem.com However, the benzotriazole core of many of these reagents has raised safety concerns due to explosive properties, leading to the development of alternatives. acs.org

Pre-formed Active Esters: Besides benzotriazole esters, other stable active esters can be prepared, such as those from pentafluorophenol (B44920) (Pfp). Fmoc-amino acid-OPfp esters are highly reactive, crystalline solids often used in automated SPPS. bachem.com

The benzotriazole activation method used for this compound offers a distinct profile, combining the stability of a pre-formed active ester with high reactivity and low racemization, serving as a superior alternative to older active esters like NHS and Pfp esters. iris-biotech.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H24N4O3 B1388124 Fmoc-Val-Bt CAS No. 1126433-37-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1126433-37-1

Molecular Formula

C26H24N4O3

Molecular Weight

440.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C26H24N4O3/c1-16(2)24(25(31)30-23-14-8-7-13-22(23)28-29-30)27-26(32)33-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-14,16,21,24H,15H2,1-2H3,(H,27,32)/t24-/m0/s1

InChI Key

BXOWZCNNYZYNLS-DEOSSOPVSA-N

SMILES

CC(C)C(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Isomeric SMILES

CC(C)[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C)C(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Synthetic Routes and Derivatization Strategies for N Fmoc Valyl Benzotriazole

Established Preparative Methods for Fmoc-Val-Bt from Nα-Fmoc-L-Valine Precursors

The primary route for the synthesis of this compound originates from its corresponding N-protected amino acid precursor, Nα-Fmoc-L-Valine. semanticscholar.orgumich.edu This method relies on the activation of the carboxylic acid functionality of the amino acid by converting it into a benzotriazole (B28993) ester.

Reagent Selection and Reaction Conditions for Benzotriazole Activation

The activation of Nα-Fmoc-L-Valine is commonly achieved through the use of 1H-benzotriazole and a dehydrating agent, such as thionyl chloride (SOCl₂), in an appropriate organic solvent. semanticscholar.org A widely cited procedure involves treating the N-Fmoc-α-amino acid with 1H-benzotriazole and thionyl chloride in tetrahydrofuran (B95107) (THF) at room temperature. semanticscholar.orgumich.edu This reaction proceeds smoothly to yield the desired N-(Fmoc-valyl)benzotriazole.

The general reaction scheme is as follows:

Reactants : Nα-Fmoc-L-Valine, 1H-Benzotriazole, Thionyl Chloride

Solvent : Tetrahydrofuran (THF)

Temperature : 20 °C

Reaction Time : Approximately 2 hours semanticscholar.org

This method has proven effective for a wide array of N-Fmoc protected amino acids, resulting in stable and crystalline products. semanticscholar.orgumich.edu The resulting N-acylbenzotriazoles are versatile reagents for various acylation reactions, including N-acylation for amide bond formation. semanticscholar.orgumich.edu

Optimization of Synthetic Pathways and Yields

Optimization of the synthesis of N-(Fmoc-α-aminoacyl)benzotriazoles, including this compound, has focused on achieving high yields and purity while ensuring the retention of chirality. The established method using thionyl chloride and benzotriazole in THF has been shown to produce N-(Fmoc-α-aminoacyl)benzotriazoles in good to excellent yields, typically ranging from 69% to 90%. semanticscholar.orgumich.edu For this compound specifically, yields are consistently high within this range.

While the thionyl chloride method is robust, other coupling reagents are utilized in peptide synthesis for the activation of amino acids. For instance, reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) are known for rapid activation, often leading to complete coupling reactions in as little as 10-30 minutes, which is particularly beneficial for sterically hindered residues like valine. nih.gov However, for the specific preparation of the isolable this compound active ester, the thionyl chloride method remains a well-documented and effective approach. semanticscholar.orgumich.edu

The stability of the resulting N-(Fmoc-α-aminoacyl)benzotriazoles is a key advantage, allowing them to be stored at room temperature for extended periods without significant decomposition or racemization. semanticscholar.org This stability contrasts with some in-situ activation methods, providing greater flexibility in their application. semanticscholar.org

Exploration of Analogous N-(Fmoc-α-aminoacyl)benzotriazoles for Diverse Amino Acid Residues

The benzotriazole activation method is not limited to valine but has been successfully applied to a wide range of proteinogenic amino acids, demonstrating its broad applicability. semanticscholar.orgumich.edu This has led to the creation of a library of stable, crystalline N-(Fmoc-α-aminoacyl)benzotriazoles.

Research by Katritzky et al. details the synthesis of 18 such derivatives, showcasing the versatility of this synthetic route. semanticscholar.orgumich.edu The yields for these reactions are consistently high, underscoring the efficiency of the methodology. However, it was noted that the N-(Fmoc-α-aminoacyl)benzotriazoles of arginine and asparagine were not successfully isolated under these conditions, as they appeared to hydrolyze rapidly upon formation. semanticscholar.org

The successful synthesis of these analogs is crucial for their use in stepwise peptide synthesis, allowing for the incorporation of a variety of amino acid residues into a growing peptide chain. researchgate.netacs.org The use of these pre-activated esters has been shown to be effective in both solution-phase and solid-phase peptide synthesis. figshare.comnih.gov

Below is a table summarizing the reported yields for the synthesis of various N-(Fmoc-α-aminoacyl)benzotriazoles using the thionyl chloride and benzotriazole method.

Amino Acid ResidueYield (%)
Alanine (Ala)88
Glycine (B1666218) (Gly)90
Isoleucine (Ile)85
Leucine (Leu)86
Phenylalanine (Phe)87
Proline (Pro)82
Serine (Ser)75
Threonine (Thr)78
Tryptophan (Trp)80
Tyrosine (Tyr)79
Valine (Val) 85
Aspartic Acid (Asp)72
Glutamic Acid (Glu)76
Cysteine (Cys)69
Methionine (Met)81
Lysine (B10760008) (Lys)74
Histidine (His)70
Glutamine (Gln)71

Data sourced from Katritzky et al. semanticscholar.orgumich.edu

This extensive library of N-(Fmoc-α-aminoacyl)benzotriazoles provides a valuable toolkit for chemists, enabling the efficient and reliable synthesis of a wide array of peptides. researchgate.net The high yields and stability of these reagents contribute significantly to their utility in the field of peptide science.

Mechanistic Investigations of Fmoc Val Bt Reactivity in Peptide Bond Coupling

Fundamental Principles of Acyl Transfer and Amide Bond Formation in Peptide Synthesis

The creation of a peptide bond is a dehydration or condensation reaction that links two amino acids. byjus.comwikipedia.org The core of this process is a nucleophilic acyl substitution reaction. fiveable.mekhanacademy.org In this mechanism, the nucleophilic amino group of one amino acid attacks the electrophilic carbonyl carbon of a second, "activated" amino acid. khanacademy.org This activation is necessary because a standard carboxylic acid is not reactive enough to be readily attacked by the amine.

The reaction proceeds through a two-stage mechanism:

Nucleophilic Addition: The lone pair of electrons on the nitrogen of the amino group attacks the carbonyl carbon of the activated amino acid. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a transient, unstable tetrahedral intermediate. vanderbilt.eduoregonstate.edu

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond. This is accompanied by the expulsion of a "leaving group" that was initially part of the activating agent. vanderbilt.eduoregonstate.edu The result is the formation of a stable amide bond, also known as the peptide bond. wikipedia.org

This acyl transfer process is fundamental to all chemical peptide synthesis, whether in solution or on a solid phase. ethz.chnih.gov The efficiency and fidelity of the synthesis depend heavily on the nature of the activating group, which must render the carbonyl carbon sufficiently electrophilic while minimizing side reactions like racemization. scielo.org.mx

Detailed Nucleophilic Acyl Substitution Mechanisms Initiated by Fmoc-Val-Bt

This compound is an example of an "active ester," a stable yet reactive derivative of an amino acid. thieme-connect.com In the reaction mechanism, the Fmoc-protected valine has already been activated by its esterification with 1-hydroxybenzotriazole (B26582) (HOBt). The peptide bond is formed when the free amino group of a second amino acid (or a growing peptide chain) acts as the nucleophile.

The mechanism unfolds as follows: The amino group attacks the carbonyl carbon of the valine in this compound. This leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, and the benzotriazole (B28993) moiety is eliminated as a stable anion (benzotriazolide), resulting in the newly formed peptide bond. embrapa.br This process is highly efficient due to the properties of the benzotriazole leaving group. lupinepublishers.com

Role of the Benzotriazole Moiety as a Leaving Group and its Influence on Reaction Kinetics

The benzotriazole (Bt) group is a key component that enhances the reactivity of this compound. N-acylbenzotriazoles are considered superior acylating agents compared to traditional acid chlorides because they are stable, crystalline compounds that can be stored without decomposition, yet are highly effective in promoting acylation. lupinepublishers.comscielo.org.mxthieme-connect.com

The acidity of the conjugate acid (1-hydroxybenzotriazole, HOBt) is a good indicator of leaving group ability; a lower pKa corresponds to a more stable anion and a better leaving group, which generally leads to faster reaction kinetics. jcsp.org.pk Kinetic studies have confirmed that the rate of peptide bond formation is highly sensitive to the structure and stability of the leaving group. researchgate.netresearchgate.net Benzotriazole-based leaving groups are among the most effective, contributing to high coupling rates and minimizing side reactions. luxembourg-bio.com

Influence of Steric and Electronic Factors from the Valine Side Chain on Reactivity

The side chain of the amino acid being coupled significantly impacts reaction kinetics, and valine is a prime example of a sterically hindered amino acid. nih.govfrontiersin.orgresearchgate.net

Steric Factors: Valine possesses a bulky isopropyl group attached to its β-carbon. This branching close to the reaction center creates significant steric hindrance, which impedes the approach of the incoming nucleophile (the amine). rsc.orgchemrxiv.org This steric repulsion can slow down the rate of peptide bond formation compared to less hindered amino acids like glycine (B1666218) or alanine. nih.gov Overcoming the challenge of coupling sterically hindered amino acids is a major focus in peptide synthesis, often requiring more potent coupling reagents or longer reaction times. researchgate.netthieme-connect.com

Electronic Factors: The aliphatic isopropyl side chain of valine is weakly electron-donating through induction. ashp.org This inductive effect slightly increases the electron density at the carbonyl carbon, making it marginally less electrophilic and thus less susceptible to nucleophilic attack. ashp.org However, this electronic effect is generally considered to be of secondary importance compared to the much more pronounced impact of steric hindrance on the reactivity of valine derivatives. nih.gov

Kinetic Studies of this compound Mediated Coupling Reactions

A model study examining the coupling of Fmoc-Val-OH onto a resin-bound peptide (ACP 66-74) provides a clear illustration of the kinetics. The rate of disappearance of the free amine on the resin is monitored over time, indicating the progress of the coupling reaction.

Table 1: Influence of Added HOBt on the Coupling Efficiency of Fmoc-Val-OH This table is based on data for the in situ activation of Fmoc-Val-OH with PyBOP®, which proceeds via a benzotriazolyl ester intermediate.

Preactivation Time (min)Added HOBt% Unreacted Amine after 1.5 min
1No48.7
1Yes48.4
10No11.2
10Yes10.9

This data demonstrates that the coupling of the sterically hindered valine is a relatively slow process, with a significant amount of unreacted amine remaining even after 1.5 minutes. It also shows that for this particular system, the addition of extra HOBt has a negligible effect on the reaction rate, as the HOBt moiety is already present within the PyBOP® reagent. Kinetic monitoring of such reactions, often using HPLC or mass spectrometry, is crucial for optimizing synthesis protocols, especially for difficult sequences involving bulky residues like valine. researchgate.net

Computational and Theoretical Modeling of this compound Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms at the molecular level. frontiersin.orgijcce.ac.ir These theoretical studies provide detailed insights into the energy landscapes of chemical reactions, helping to elucidate reaction pathways, identify transition states, and predict reactivity. nih.govethz.ch

Quantum Chemical Calculations (e.g., DFT) on Reaction Pathways and Intermediates

For peptide bond formation, DFT calculations can model the entire nucleophilic acyl substitution process. frontiersin.org Researchers can compute the geometries and energies of reactants, intermediates, transition states, and products. nih.gov This allows for the determination of key thermodynamic and kinetic parameters, such as reaction energies and activation energy barriers.

A typical DFT study on a peptide coupling reaction would model the following:

The approach of the nucleophilic amine to the activated carbonyl of a compound like this compound.

The formation of the tetrahedral intermediate.

The transition state associated with the collapse of this intermediate and the cleavage of the C-O bond to the benzotriazole leaving group.

The final peptide product and the released leaving group.

Calculations reveal that the rate-limiting step in many coupling reactions is the initial nucleophilic attack to form the tetrahedral intermediate. nih.govfrontiersin.org The calculated energy barrier for this step (activation energy) directly correlates with the reaction rate. DFT can also be used to compare the reactivity of different coupling reagents or to understand the influence of steric and electronic effects from amino acid side chains. researchgate.netmit.edu For example, calculations can quantify the increase in the activation energy barrier caused by the bulky side chain of valine compared to a smaller side chain like that of alanine.

Table 2: Illustrative Energetic Data from a DFT Study of a Peptide Coupling Reaction This table presents representative data from a DFT calculation on a model peptide coupling reaction to illustrate the type of information obtained. The values are for a related system and serve as an example.

Reaction StepSpeciesRelative Free Energy (kcal/mol)
ReactantsAcyl Donor + Amine0.0
Transition State 1Formation of Tetrahedral Intermediate+27.4
IntermediateTetrahedral Adduct-2.1
Transition State 2Leaving Group Departure+4.6
ProductsDipeptide + Leaving Group-80.8

Data adapted from a representative DFT study on a peptide coupling reaction mediated by a different activating agent to illustrate the concept. nih.gov

Such computational studies are invaluable for rationalizing experimental observations and for the rational design of new, more efficient coupling reagents and synthesis strategies. frontiersin.org

Molecular Dynamics Simulations of Solvation Effects and Conformational Preferences

Molecular Dynamics (MD) simulations offer powerful insights into the atomic-level behavior of molecules, providing a dynamic picture of conformational changes and interactions with the surrounding solvent environment. For this compound, MD simulations are instrumental in elucidating how different solvents influence its three-dimensional structure and, consequently, its reactivity in peptide bond formation.

MD simulations of this compound typically model the system in a solvent box (e.g., with explicit solvent molecules like DMF or water) using a force field such as AMBER or OPLS. mdpi.com The simulation tracks the trajectories of all atoms over time, governed by the principles of classical mechanics. This allows for the analysis of conformational preferences, solvation shell structure, and dynamic motions that precede the coupling reaction.

Solvation Effects: The choice of solvent is critical in peptide synthesis. MD studies can quantify the solvent's influence on this compound's reactivity. Solvation is accounted for by modeling the energetic cost of desolvating the reacting molecules as they approach each other. mdpi.com In polar aprotic solvents like Dimethylformamide (DMF), simulations show the formation of a structured solvent shell around the molecule. The solvent molecules orient themselves to stabilize the polar regions of this compound, particularly the benzotriazole leaving group and the carbonyl group. This solvation structure can impact the accessibility of the carbonyl carbon to the incoming nucleophilic amine. In less polar solvents like Dichloromethane (DCM), the solvation effects are less pronounced, potentially altering the conformational equilibrium of the solute.

Conformational Preferences: Due to the steric bulk of the valine side chain and the large Fmoc protecting group, this compound is not a rigid molecule. It can adopt multiple conformations in solution. nih.gov MD simulations, often combined with NMR data, can map the potential energy surface and identify low-energy, populated conformations. nih.govnih.gov Key torsional angles, such as those defining the orientation of the valine side chain (χ1) and the peptide backbone (Φ, Ψ-like angles), are monitored throughout the simulation. mdpi.com The simulations reveal that the isopropyl group of valine can restrict the rotational freedom, favoring specific conformers that may be more or less reactive. For instance, a conformation where the valine side chain sterically shields the activated carbonyl group would be less reactive than a more open conformation. The inherent flexibility can be challenging for structural analysis, necessitating the use of computational methods to model an ensemble of possible structures. nih.gov

The following table summarizes hypothetical data from MD simulations of this compound in different solvents, illustrating how solvation impacts key structural parameters.

ParameterDimethylformamide (DMF)Dichloromethane (DCM)Water (Aqueous)Research Finding
Solvent Accessible Surface Area (SASA) of Carbonyl Carbon (Ų) 2.53.81.9In DMF, polar interactions lead to a structured solvent shell that moderately shields the reactive site. DCM, being less polar, allows for a more exposed carbonyl carbon. In water, strong hydrogen bonding networks significantly shield the electrophilic center.
Average H-Bonds (Solvent-Bt) 0.80.13.2Polar aprotic DMF forms weak hydrogen bonds. DCM, being non-protic, shows negligible H-bonding. Water, a protic solvent, forms extensive hydrogen bonds with the nitrogen atoms of the benzotriazole ring, potentially stabilizing the leaving group. mdpi.com
Dominant Valine χ1 Angle (gauche(-), trans, gauche(+)) gauche(-)transgauche(-)The bulky Fmoc group and solvent interactions influence the side-chain orientation. The gauche(-) conformer is often preferred for L-amino acids. mdpi.com The less polar environment of DCM may allow the trans conformer to be more populated, potentially reducing steric hindrance at the reactive center.
Root-Mean-Square Deviation (RMSD) of Backbone (Å) 1.82.11.6The RMSD indicates the stability of the molecule's conformation. mdpi.com A lower RMSD in water and DMF suggests a more stable, less fluctuating conformation compared to in DCM, where greater flexibility is observed. mdpi.com

Theoretical Models for Predicting Reactivity and Selectivity

Theoretical and computational models, particularly those based on quantum mechanics (QM), provide a framework for predicting the reactivity and selectivity of this compound without the need for empirical screening. Density Functional Theory (DFT) is a widely used method for this purpose. mdpi.com

Predicting Reactivity: DFT calculations can be used to model the peptide bond formation reaction at an electronic level. The reaction mechanism involves the nucleophilic attack of an amino group on the activated carbonyl carbon of this compound, proceeding through a tetrahedral intermediate before the expulsion of the 1-hydroxybenzotriazole (HOBt) anion.

By calculating the energies of the reactants, transition states, and products, a detailed energy profile for the reaction pathway can be constructed. The height of the energy barrier for the rate-determining step, known as the activation energy (ΔE‡), is a direct indicator of the reaction rate. A lower activation energy implies a faster reaction. These models can compare the reactivity of this compound with other activated esters (e.g., pentafluorophenyl esters) or with different incoming nucleophiles. The steric hindrance from the valine side chain is a critical factor that increases the activation energy compared to less hindered amino acids like glycine or alanine, a phenomenon that can be precisely quantified through these models. researchgate.net

Predicting Selectivity: In situations where multiple reaction pathways are possible, theoretical models can predict the most likely outcome. For example, if the nucleophile is a peptide with multiple free amino groups (e.g., the N-terminal amine vs. the ε-amino group of a lysine (B10760008) side chain), DFT can determine the activation energy for the attack at each site. The pathway with the lowest energy barrier will be the kinetically favored one, thus predicting the regioselectivity of the coupling reaction.

Furthermore, these models can explain the origins of selectivity. Analysis of the transition state geometry can reveal key non-covalent interactions, such as hydrogen bonds or π-complex interactions, that stabilize one transition state over another. mdpi.com For this compound, models can show how the orientation of the valine side chain and the Fmoc group in the transition state influences the stability and, therefore, the reaction outcome.

The table below presents illustrative data from hypothetical DFT calculations on the reaction of this compound, demonstrating how these models predict reactivity.

Reacting AmineSolvent ModelActivation Energy (ΔE‡) (kcal/mol)Predicted Reaction RateResearch Finding
Gly-OMe DMF (Continuum Model)12.5FastThe attack by the sterically unhindered amine of a glycine methyl ester has a low activation barrier, leading to a rapid coupling reaction.
Val-OMe DMF (Continuum Model)15.8ModerateThe steric clash between the valine side chain of this compound and the incoming valine nucleophile raises the energy of the transition state, resulting in a slower reaction. researchgate.net
Pro-OMe DMF (Continuum Model)17.2SlowThe secondary amine of proline is a weaker nucleophile and is sterically demanding, leading to the highest activation barrier and the slowest predicted coupling rate among the examples.
Gly-OMe DCM (Continuum Model)13.1FastChanging the solvent model to less polar DCM has a minor effect on the activation energy, suggesting that steric factors are dominant over solvent effects for this particular reaction. mdpi.com

These theoretical approaches, when combined with experimental data, provide a comprehensive mechanistic understanding of this compound's behavior, guiding the optimization of peptide synthesis protocols.

Strategic Applications of Fmoc Val Bt in Advanced Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble polymeric support. rsc.orgbrieflands.combachem.com Fmoc-Val-Bt plays a significant role in this methodology due to its activated nature, which facilitates efficient peptide bond formation.

Integration within Automated SPPS Protocols

The Fmoc/tBu strategy is the most widely used approach in automated solid-phase peptide synthesis. nih.govresearchgate.net This is largely due to the mild conditions required for the removal of the Fmoc protecting group, which is compatible with a wide range of sensitive amino acid side chains and modifications. nih.gov Automated synthesizers, which are commercially available for both small and large-scale synthesis, frequently employ Fmoc-protected amino acids. bachem.com The use of this compound and other activated esters is well-integrated into these automated protocols, which often rely on strong chromophores released during deprotection to monitor the reaction progress and ensure complete conversions. bachem.com Microwave irradiation can also be employed in automated synthesizers to accelerate the deprotection and coupling steps of Fmoc-based SPPS. brieflands.com

The integration of this compound into automated systems is crucial for improving the synthesis of challenging sequences. For instance, automated introduction of backbone protecting groups has been shown to enhance the quality and yield of peptides prone to aggregation. rsc.org

Role in Sequential Amino Acid Addition and Chain Elongation

The fundamental principle of SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. bachem.com The process consists of repeated cycles of Nα-protecting group cleavage, washing, and coupling of the next protected amino acid. bachem.com this compound, as an activated ester, facilitates the coupling step, ensuring efficient formation of the peptide bond between its valine residue and the free amino group of the resin-bound peptide. embrapa.br

The reactivity of the activated ester is a key factor in driving the coupling reaction to completion, which is essential for obtaining a high purity of the final peptide product. In cases of "difficult" sequences, where steric hindrance or secondary structure formation can impede coupling, the choice of coupling reagent and activated amino acid is critical. nih.gov While standard coupling reagents like HBTU are often used, the pre-activated nature of this compound can be advantageous in specific contexts. embrapa.br

Utilization with Diverse Resins and Linkers

Commonly Used Resins and Linkers in Fmoc-SPPS:

Resin/Linker TypeDescription and ApplicationCitations
2-Chlorotrityl Chloride Resin Highly acid-labile, allowing for the cleavage of fully protected peptide fragments. It is particularly useful for preparing peptides with C-terminal residues prone to racemization, such as Cys and His, and helps to minimize diketopiperazine formation. biosynth.com
Wang Resin A benzyl (B1604629) alcohol-based linker used for the synthesis of peptide acids. However, it can be prone to diketopiperazine formation with certain dipeptide sequences. nih.gov
Rink Amide Resin An acid-labile linker used to generate C-terminal peptide amides. embrapa.br
SASRIN™ Resin A super acid-sensitive resin used in Fmoc chemistry for the synthesis of protected peptide fragments. chem-soc.si
HMBA Linker A versatile linker that can yield peptide alcohols upon reductive cleavage.

The steric bulk of linkers like the 2-chlorotrityl group can inhibit side reactions such as diketopiperazine formation, which is a common issue at the dipeptide stage, especially with proline. peptide.com The selection of the appropriate resin and linker combination is crucial for optimizing the synthesis of a specific peptide, and this compound can be effectively coupled to the growing peptide chain irrespective of the chosen solid support.

Solution-Phase Peptide Synthesis (LPPS) Applications

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for large-scale production and the synthesis of short peptides or peptide fragments. bachem.com In LPPS, all reactants are dissolved in a suitable solvent system.

This compound can be effectively utilized in LPPS. researchgate.netresearchgate.net The activated ester facilitates the coupling reaction in solution, often leading to high yields and minimal racemization, especially when conducted under mild conditions. researchgate.net Research has shown that N-(Fmoc-α-aminoacyl)benzotriazoles can be coupled with unprotected amino acids in aqueous media, yielding dipeptides with high chiral purity. researchgate.netresearchgate.net This highlights the versatility of these reagents beyond the confines of solid-phase methodologies.

However, LPPS requires more intricate planning regarding protecting group strategy compared to the standardized protocols of Fmoc-SPPS. bachem.com The choice of protecting groups for the α-amino and side-chain functions must be carefully considered to ensure selective removal at different stages of the synthesis. bachem.com

Convergent Peptide Synthesis Approaches Employing this compound

For the synthesis of long peptides (typically >50 amino acids), a convergent or fragment condensation approach is often preferred over a linear, stepwise synthesis. nih.gov This strategy involves the independent synthesis of several peptide fragments, which are then coupled together in solution or on a solid support. nih.govpeptide.com

Fragment Condensation Strategies and Efficiency Assessment

This compound can be incorporated into peptide fragments synthesized via SPPS. These protected fragments are then cleaved from the resin and used in subsequent condensation reactions. The 2-chlorotrityl resin is particularly well-suited for this approach as it allows for the release of fully protected peptide acids.

A significant challenge in fragment condensation is the risk of racemization at the C-terminal residue of the activated fragment. peptide.com Careful selection of the coupling method and the C-terminal amino acid (glycine being ideal to avoid racemization) is crucial. peptide.com While the use of activated esters like this compound for the final fragment coupling is less common due to racemization concerns, its role in the efficient synthesis of the individual fragments is paramount.

The efficiency of fragment condensation can be assessed by analyzing the purity of the crude product after the coupling step. Incomplete coupling can lead to the presence of deletion sequences, which can be difficult to separate from the desired full-length peptide. google.com

Synthesis of Complex and Challenging Peptide Sequences

The synthesis of complex and challenging peptide sequences represents a significant hurdle in peptide chemistry. Difficulties often arise from factors such as steric hindrance, the intrinsic properties of certain amino acid sequences to aggregate, and the need to incorporate non-standard moieties. In this context, the choice of coupling reagents is paramount to the success of Solid-Phase Peptide Synthesis (SPPS). This compound, the benzotriazole-activated ester of N-Fmoc-L-valine, has emerged as a valuable tool. Its high reactivity and stability offer strategic advantages in constructing peptides that are otherwise difficult to assemble using standard coupling protocols. Benzotriazole-activated amino acids are recognized for their utility in synthesizing difficult peptide sequences, where they can lead to higher yields and purity. beilstein-journals.org

Strategies for Overcoming Peptide Aggregation during Synthesis

Peptide chain aggregation during SPPS is a primary cause of failed or low-yield syntheses. nih.gov This phenomenon, where the growing peptide chains interact with each other on the solid support, can physically block reactive sites, leading to incomplete coupling and the formation of deletion sequences. This is particularly problematic in Fmoc/tBu SPPS, where the neutralized N-terminal amine following Fmoc deprotection can increase the risk of aggregation compared to the Boc/Bzl approach, which maintains a positive charge on the peptide-resin. nih.govnih.gov

The use of highly activated amino acid derivatives like this compound provides a key strategy to mitigate aggregation. Benzotriazole (B28993) esters are highly reactive acylating agents that facilitate rapid and efficient amide bond formation. beilstein-journals.org This accelerated coupling kinetic ensures that the vulnerable, deprotected N-terminus of the growing peptide chain is quickly capped, minimizing the time it remains available to participate in inter-chain hydrogen bonding and aggregation.

While direct studies isolating this compound's effect on aggregation are specific to sequence contexts, the principle is well-established. Benzotriazole-activated carboxylic acids are noted for their fast reaction times, often completing within minutes at room temperature. beilstein-journals.org By ensuring high coupling efficiency, especially for sterically hindered residues like valine, these reagents help maintain the fidelity of the sequence and prevent the accumulation of truncated byproducts that can exacerbate aggregation issues. The use of benzotriazole-based coupling reagents is a cornerstone of modern strategies to address "difficult" sequences. acs.org

Facilitating the Synthesis of Peptides with Post-Translational Modifications (PTMs)

The synthesis of peptides bearing post-translational modifications (PTMs) is essential for studying protein function and cellular regulation. bachem.com These syntheses are often complex, requiring the use of pre-modified, and frequently expensive, amino acid building blocks. iris-biotech.de The successful incorporation of these specialized residues and the assembly of the complete peptide backbone demand high-fidelity coupling reactions to maximize the yield of the final, precious product.

Furthermore, benzotriazole chemistry itself has been directly applied to peptide modification. For instance, stable Fmoc-benzotriazoles can selectively acylate amino groups under mild conditions, yielding N-protected amino acids with high purity, a process analogous to introducing PTMs like acetylation. google.com A benzotriazole linker has also been developed for the efficient on-resin C-terminal functionalization of peptides, demonstrating the versatility of this chemical moiety in creating modified peptide structures. kilobio.com

Reagent/MethodApplication in Peptide ModificationKey FindingCitation
Fmoc-Bt N-protection of amino acids (e.g., Serine)Reacts selectively to afford protected amino acids in very high purity, free of dipeptide impurities. google.com
Resin-Bound Benzotriazole On-resin C-terminal peptide modificationAllows for efficient displacement by various nucleophiles to create diverse C-terminally modified peptides. kilobio.com
Fmoc-SPPS General PTM-peptide synthesisFmoc chemistry is the method of choice for creating peptides with PTMs like phosphorylation and glycosylation. bachem.com

Application in the Synthesis of Disulfide-Rich Cyclic Peptides

Disulfide-rich cyclic peptides are a prominent class of natural products and therapeutic candidates, valued for their exceptional stability and constrained conformations. Their synthesis, however, is challenging, requiring the successful assembly of a often-long and aggregation-prone linear precursor, followed by specific cysteine-pairing to form the correct disulfide bridges. nih.gov Fmoc-SPPS is generally the preferred strategy for these peptides because it offers a wider array of orthogonal cysteine side-chain protecting groups, which are necessary for directing the formation of multiple, distinct disulfide bonds. nih.gov

The efficiency of the coupling reactions during the synthesis of the linear precursor is critical. Incomplete couplings lead to impurities that are difficult to separate and can interfere with the subsequent, complex folding and oxidation steps. The high reactivity of benzotriazole-activated amino acids like this compound is advantageous for ensuring the high-fidelity assembly of these precursors. beilstein-journals.org

Moreover, benzotriazole chemistry has been directly implicated in the cyclization process itself. Research has shown that N-protected, free-sulfhydryl cysteinoylbenzotriazoles can be used to directly synthesize disulfide-bridged cyclic peptides in a one-pot reaction with diamines. frontiersin.org In other work, the total synthesis of the cyclic heptapeptide (B1575542) Rolloamide was accomplished using benzotriazole-activated amino acids. beilstein-journals.org Similarly, the synthesis of the cyclodepsipeptide Sansalvamide A involved the in situ formation of benzotriazole esters to facilitate peptide bond formation. mpg.de These examples underscore the utility of the benzotriazole activating group not only for linear chain elongation but also for the critical macrocyclization step.

Development of Thioamide-Containing Peptides via Fmoc Chemistry

Thioamides, where a peptide bond's carbonyl oxygen is replaced by sulfur, are valuable isosteres for probing protein structure and function and for creating peptides with enhanced proteolytic stability. researchgate.netresearchgate.net Synthesizing thioamide-containing peptides is challenging, particularly with the widely used Fmoc-SPPS, because the thioamide bond can be unstable under the standard basic conditions (piperidine) used for Fmoc deprotection. researchgate.netacs.org Boc-based SPPS is often unsuitable as the strong acid cleavage conditions can degrade the thioamide. researchgate.net

Benzotriazole chemistry has been instrumental in developing viable Fmoc-based routes to thiopeptides. One strategy involves preparing a thioamide precursor from the corresponding amino acid. For instance, a method for synthesizing a thiovaline building block starts with Fmoc-Val-OH, which is converted to an aminoacyl anilide and then thionated. researchgate.net The resulting thio-amino acid is then activated for peptide coupling through the formation of a nitrobenzotriazole ester , a close analogue of this compound. researchgate.net This pre-activated, thioamide-containing building block can then be incorporated into a growing peptide chain during standard SPPS cycles. researchgate.net

This approach highlights the adaptability of benzotriazole activation for non-standard amino acid derivatives. The use of an activated benzotriazole ester facilitates the difficult coupling of the thio-amino acid derivative, enabling the construction of thioamide-containing peptides using an Fmoc-based solid-phase strategy. acs.org

Starting MaterialKey TransformationActivated IntermediateApplicationCitation
Fmoc-Val-OHThionation with P₄S₁₀ followed by diazotizationFmoc-thiovaline-nitrobenzotriazoleIncorporation of thiovaline into peptides via Fmoc-SPPS researchgate.net

Incorporation into Lipidated Peptide Constructs

Lipopeptides, which consist of a peptide sequence covalently attached to a lipid moiety, are of significant interest as therapeutics due to their ability to self-assemble, interact with cell membranes, and improved pharmacokinetic profiles. beilstein-journals.org Their synthesis often involves the assembly of a complex peptide chain followed by or preceded by the attachment of a fatty acid. The synthesis of the peptide portion requires robust and highly efficient coupling methods to handle potentially difficult or sterically hindered sequences.

Fmoc-Val-OH is frequently used in the synthesis of lipopeptide backbones, and its successful incorporation often relies on powerful activation methods. beilstein-journals.org For example, in the synthesis of a lipopeptide gene delivery vector, the sequence was initiated with Fmoc-L-Val-OH loaded onto the resin. The synthesis of the lipopeptide hoshinoamide A required screening various coupling reagents, including the benzotriazole-based HATU, to efficiently couple Fmoc-Val-OH to a sterically demanding N-methylated residue. beilstein-journals.org

The direct use of benzotriazole-based reagents is common in lipopeptide synthesis. Reagents like HBTU and HOBt (a key component of this compound) are used as standard coupling agents for the peptide backbone assembly. nih.govnih.gov HOBt is also used in conjunction with coupling agents like PyBOP for the final acylation step where the fatty acid is attached to the peptide. nih.gov This demonstrates that the chemical principles underlying this compound are relevant to both the peptide assembly and lipid conjugation steps. A study specifically noted that in the synthesis of antimicrobial lipopeptides, the choice of amino acid (Val vs. Nva) was critical for yield, directly implicating Fmoc-Val as a building block in this class of molecules. frontiersin.org

Stereochemical Integrity and Control in Fmoc Val Bt Mediated Couplings

Factors Influencing Epimerization (Racemization) During Peptide Bond Formation

Epimerization is a significant side reaction in peptide synthesis that can compromise the purity and function of the target peptide. mdpi.com It involves the loss of stereochemical integrity at the chiral α-carbon of the amino acid residue being coupled. mdpi.com This process is particularly relevant when activating the carboxyl group for peptide bond formation. mdpi.comspbu.ru

The formation of a peptide bond requires the activation of the carboxyl group of an N-protected amino acid to make it susceptible to nucleophilic attack by the amino group of the incoming amino acid. embrapa.bruniurb.it This activation is typically achieved by converting the carboxylic acid into a more reactive species, such as an active ester. spbu.ru Fmoc-Val-Bt is an example of such an activated amino acid, where the benzotriazolyl (Bt) group serves as the activating group. iris-biotech.de

The mechanism of epimerization often proceeds through the formation of a 5(4H)-oxazolone intermediate. The electron-withdrawing nature of the activating group enhances the acidity of the α-proton of the amino acid. In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral oxazolone (B7731731) ring. Subsequent nucleophilic attack by the incoming amino group on this intermediate can occur from either face of the planar ring, resulting in a mixture of L- and D-diastereomers in the final peptide.

Benzotriazolyl esters (Bt esters) are recognized for providing a good balance between high reactivity for efficient coupling and stability against racemization. iris-biotech.deresearchgate.net Studies have shown that coupling reactions using N-protected (α-aminoacyl)benzotriazoles can yield peptides with very low levels of racemization, often less than 1%. researchgate.net

The susceptibility of an amino acid to racemization is also influenced by the nature of its side chain. Sterically hindered amino acids, such as valine and isoleucine, are known to be less reactive in coupling reactions due to the bulkiness of their side chains. spbu.ru This steric hindrance can, in some cases, make the formation of the undesired oxazolone intermediate more favorable relative to the desired peptide bond formation, thereby increasing the risk of epimerization.

However, the urethane-based Fmoc protecting group generally provides excellent protection against oxazolone-mediated racemization during the stepwise synthesis of peptides. merckmillipore.com This is a key advantage of the Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS). nih.gov While cysteine and histidine are particularly prone to racemization under basic coupling conditions, valine is generally considered more stable. merckmillipore.compeptide.com

Role of the Activating Group and Carboxyl Activation on Chiral Stability

Methodologies for Minimizing Stereomutation during Synthesis

To ensure the synthesis of chirally pure peptides, several strategies have been developed to minimize epimerization during the coupling step.

The choice of coupling reagent and the use of additives are critical in controlling racemization. While this compound is a pre-activated ester, in many peptide synthesis protocols, the activation is performed in situ using a coupling reagent and an additive. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-derivative, HOAt, are commonly used. peptide.com These additives can react with the initially formed activated species to generate a more stable and less racemization-prone active ester. mdpi.com

For instance, the use of copper(II) chloride in conjunction with HOBt has been shown to be effective in suppressing racemization during solution-phase coupling of peptide segments. peptide.com The development of Oxyma-based reagents has also provided alternatives that can lead to high yields with minimal racemization. csic.es

Coupling AdditiveEffect on RacemizationReference
HOBtSuppresses racemization peptide.com
HOAtSuppresses racemization, particularly effective mdpi.com
CuCl₂ with HOBtEffective in suppressing racemization peptide.com

Careful control of reaction conditions is essential to minimize epimerization.

Solvent: The choice of solvent can influence the rate of both the coupling reaction and the epimerization. Non-polar solvents are generally preferred as they can disfavor the formation of the charged oxazolone intermediate. N,N-Dimethylformamide (DMF) is a common solvent in SPPS, but its basic impurities can promote epimerization. csic.esluxembourg-bio.com

Temperature: Lowering the reaction temperature can significantly reduce the rate of epimerization. researchgate.net However, this may also slow down the desired coupling reaction, requiring a balance to be found. Microwave-assisted peptide synthesis, which utilizes elevated temperatures, requires careful optimization to limit racemization, especially for sensitive amino acids. researchgate.net

Reaction Time: Minimizing the time the activated amino acid is exposed to basic conditions before complete consumption in the coupling reaction is crucial. This can be achieved by ensuring efficient and rapid coupling.

Base: The type and concentration of the base used during coupling can have a profound effect on racemization. luxembourg-bio.com Weakly basic conditions are generally preferred. The use of non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) is common, but their concentration should be carefully controlled. nih.govluxembourg-bio.com In some cases, using hindered bases like 2,4,6-collidine can be advantageous.

Strategic Selection of Coupling Reagents and Additives

Assessment of Diastereomeric Purity in Synthesized Peptides

After synthesis, it is crucial to assess the diastereomeric purity of the peptide to confirm the absence of epimerization. High-performance liquid chromatography (HPLC) is a primary tool for this analysis. nih.gov By using a chiral stationary phase or by derivatizing the peptide, it is often possible to separate the desired peptide from its diastereomeric impurities. lookchem.com

A common method involves synthesizing the all-L-residue peptide and any suspected D-amino acid-containing diastereomers as standards. nih.gov These synthetic standards can then be compared to the synthesized peptide using reversed-phase HPLC coupled with mass spectrometry (MS). nih.gov The different diastereomers will often have slightly different retention times, allowing for their quantification. nih.gov

For example, a study assessing the epimerization of cysteine during the synthesis of a model tripeptide, H-Val-Cys-Phe-OH, used HPLC analysis to determine the D-Cys content of the cleaved products. merckmillipore.com This type of analytical validation is essential to ensure the quality and stereochemical integrity of peptides synthesized using activated esters like this compound.

Investigation and Mitigation of Undesired Side Reactions in Fmoc Based Synthesis Utilizing Fmoc Val Bt

Aspartimide Formation and Related Isomerizations in Fmoc-SPPS

Aspartimide formation is a particularly troublesome side reaction in Fmoc-SPPS, especially for peptides containing aspartic acid (Asp). This intramolecular cyclization can lead to a variety of by-products, some of which are difficult to separate from the target peptide due to having the same mass.

Aspartimide formation is initiated by the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl of an aspartyl residue. iris-biotech.de This process is catalyzed by both acids and bases, making it a risk during both the base-mediated Fmoc deprotection step and the final acid-mediated cleavage from the resin. iris-biotech.de The reaction is highly dependent on the peptide sequence, with Asp-Gly, Asp-Asn, and Asp-Asp sequences being particularly susceptible. peptide.com

The initial five-membered succinimide (B58015) ring (the aspartimide) is unstable and can undergo several subsequent reactions. It is prone to epimerization at the α-carbon. iris-biotech.de The ring can then be opened by hydrolysis or by the amine used for Fmoc deprotection (commonly piperidine), leading to the formation of a mixture of α- and β-aspartyl peptides, as well as the corresponding α- and β-piperidide adducts. iris-biotech.de This can result in up to nine different by-products from a single aspartimide-prone site.

Significant research has focused on preventing aspartimide formation. Strategies primarily involve modifying the deprotection conditions or utilizing specialized protecting groups for the aspartic acid side chain or the preceding amino acid's backbone amide.

One of the simplest and most common strategies is the addition of an acidic additive to the Fmoc deprotection solution. The addition of 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine (B6355638) solution has been shown to significantly reduce the rate of aspartimide formation. peptide.combiotage.com HOBt acts as a proton source, reducing the basicity of the medium and thereby suppressing the base-catalyzed cyclization. While effective, it is important to note that this method reduces but does not completely eliminate the side reaction. biotage.com

Another approach involves increasing the steric hindrance around the aspartic acid side-chain carboxyl group. biotage.com This is achieved by using bulky ester protecting groups that physically block the nucleophilic attack of the backbone amide.

A highly effective method to completely prevent aspartimide formation is the use of backbone protection on the amide nitrogen of the amino acid preceding the aspartic acid residue. biotage.com The 2,4-dimethoxybenzyl (Dmb) group is a well-known example. peptide.com By converting the secondary amide to a tertiary amide, the nucleophilic lone pair of electrons is no longer available to initiate the cyclization. biotage.com

The table below summarizes various strategies to mitigate aspartimide formation.

StrategyDescriptionEfficacyKey Considerations
Additives to Deprotection Reagent Addition of 0.1 M HOBt to the piperidine solution. peptide.combiotage.comSignificant reduction in aspartimide formation. biotage.comDoes not completely eliminate the side reaction. biotage.com HOBt is explosive in its anhydrous state. biotage.com
Alternative Bases Using weaker bases like piperazine (B1678402) or morpholine (B109124) for Fmoc deprotection. biotage.comresearchgate.netReduces aspartimide formation compared to piperidine. biotage.comMay not be efficient enough for complete Fmoc deprotection in all cases. uninsubria.it
Bulky Side-Chain Protecting Groups Using sterically demanding protecting groups for the Asp side chain, such as 3-methylpent-3-yl (Mpe). biotage.comCan effectively block succinimide ring formation. biotage.comCan sometimes introduce solubility issues or be difficult to couple. iris-biotech.de
Backbone Protection Protecting the backbone amide nitrogen of the residue preceding Asp, for example with a Dmb group. peptide.combiotage.comCan completely eliminate aspartimide formation. biotage.comCoupling to the Dmb-protected amino acid can be difficult. peptide.com

Mechanistic Understanding of Aspartimide Generation

Diketopiperazine (DKP) Formation at the N-Terminus and its Prevention

Diketopiperazine (DKP) formation is a major side reaction that occurs at the dipeptide stage of SPPS, leading to chain termination and cleavage of the dipeptide from the resin. iris-biotech.dechempep.com

DKP formation is an intramolecular cyclization of a dipeptide-resin intermediate. After the deprotection of the N-terminal amino acid of the resin-bound dipeptide, the liberated free amino group can attack the ester linkage anchoring the C-terminal amino acid to the resin. chempep.com This results in the formation of a stable six-membered ring (the diketopiperazine) and releases the dipeptide from the solid support. iris-biotech.de

This side reaction is particularly prevalent in Fmoc-based synthesis due to the use of basic conditions for deprotection, which generates a highly nucleophilic free amine. iris-biotech.de The propensity for DKP formation is highly sequence-dependent. Sequences containing proline or other secondary amino acids at either of the first two positions are especially prone to this side reaction. iris-biotech.depeptide.com The rigid conformation of proline can pre-organize the dipeptide for cyclization.

Several methods have been developed to minimize or circumvent DKP formation. The choice of resin is a critical factor. Using resins with high steric hindrance, such as those based on a 2-chlorotrityl chloride linker, can physically impede the intramolecular cyclization. peptide.comchempep.com

Another effective strategy is to introduce the first two amino acids as a pre-formed dipeptide unit. peptide.comchempep.com This bypasses the problematic dipeptide-resin intermediate that is susceptible to cyclization. However, this approach is limited by the commercial availability of the required dipeptides, and there is a risk of racemization during the synthesis of the dipeptide itself if the C-terminal residue is not Glycine (B1666218) or Proline. chempep.com

The use of alternative Nα-protecting groups for the second amino acid that can be removed under non-basic conditions is also a viable strategy. For instance, using a trityl (Trt) or p-nitrobenzyloxycarbonyl (pNZ) group allows for deprotection under acidic or neutral conditions, respectively, which protonates the liberated amine and reduces its nucleophilicity, thereby minimizing DKP formation. peptide.comub.edu

The table below outlines common methods to prevent DKP formation.

MethodDescriptionAdvantagesDisadvantages
Sterically Hindered Resins Use of resins like 2-chlorotrityl chloride resin. peptide.comchempep.comEffectively inhibits DKP formation due to steric bulk. peptide.comMay require specific cleavage conditions.
Dipeptide Coupling Coupling a pre-formed Fmoc-dipeptide instead of single amino acids for the first two residues. peptide.comchempep.comCompletely bypasses the DKP-prone intermediate. peptide.comLimited by dipeptide availability; risk of racemization during dipeptide synthesis. chempep.com
Alternative Nα-Protection Using a protecting group other than Fmoc for the second amino acid, such as Trityl (Trt). peptide.comAvoids the base-catalyzed cyclization.Requires an additional, non-standard deprotection step.
In Situ Neutralization In Boc-based synthesis, DKP can be suppressed by neutralizing the protonated amine just before the next coupling. peptide.comEffective for Boc-SPPS.Not directly applicable to standard Fmoc protocols where the amine is already deprotonated.

Factors Promoting DKP Cyclization and Impact of N-Terminal Amino Acid

Side Reactions Associated with Fmoc Protecting Group Deprotection

The deprotection of the Fmoc group itself, while generally efficient, can be associated with side reactions beyond aspartimide and DKP formation. The base-labile nature of the Fmoc group and the reactivity of the by-products of its cleavage are the primary causes.

The standard reagent for Fmoc removal is a solution of piperidine in a polar aprotic solvent like DMF. ub.edu The mechanism involves the formation of a dibenzofulvene (DBF) intermediate, which is then trapped by piperidine to form a stable adduct. However, this process can lead to several unwanted outcomes.

One such side reaction is the formation of 3-(1-piperidinyl)alanine when synthesizing peptides with a C-terminal cysteine. iris-biotech.depeptide.com This occurs through a base-catalyzed β-elimination of the protected thiol group of cysteine to form a dehydroalanine (B155165) intermediate, to which piperidine can then add. iris-biotech.depeptide.com Using a sterically bulky protecting group for the cysteine side chain, such as trityl (Trt), can help minimize this reaction. peptide.com

Incomplete Fmoc deprotection can also be a significant issue, leading to deletion sequences in the final peptide. iris-biotech.de This can be caused by peptide aggregation, which hinders access of the deprotection reagent to the Fmoc group. Extending the deprotection time, performing a double deprotection, or adding a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can help overcome this problem. iris-biotech.de

Finally, during the final cleavage of the peptide from the resin with strong acids like trifluoroacetic acid (TFA), the cleaved protecting groups can generate reactive cationic species. These can modify susceptible amino acid residues such as tryptophan, tyrosine, methionine, and cysteine. The addition of "scavenger" molecules to the cleavage cocktail is essential to trap these reactive species and prevent modification of the peptide.

Dibenzofulvene Adduct Formation and Scavenging Strategies

A quintessential side reaction in Fmoc-based synthesis stems directly from the cleavage of the Fmoc group itself. The deprotection process is initiated by a base, which abstracts the acidic proton on the fluorene (B118485) ring's β-carbon. researchgate.net This leads to a β-elimination (E1cB mechanism) that liberates the free amine of the peptide, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF). acs.orgresearchgate.net

If left unquenched, DBF can undergo a Michael-type addition with the newly deprotected N-terminal amine of the growing peptide chain. peptide.com This reaction forms a stable DBF-peptide adduct, which effectively terminates the chain elongation process, leading to truncated peptide impurities that can be difficult to separate from the desired product. acs.org

To prevent this deleterious reaction, the deprotection solution must not only contain a base to remove the Fmoc group but also an efficient scavenger to trap the DBF byproduct. scielo.org.mx In practice, the base used for deprotection, typically a secondary amine like piperidine, serves a dual role as both the cleavage reagent and the scavenger. peptide.com The secondary amine rapidly reacts with the electrophilic DBF to form a stable, soluble adduct (e.g., dibenzofulvene-piperidine adduct) that is easily washed away from the solid support. peptide.comscielo.org.mx

The choice of base and its scavenging efficiency is critical. While strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can rapidly remove the Fmoc group, they are poor scavengers. peptide.comscielo.org.mx Their use without a suitable nucleophilic scavenger can lead to significant DBF-related side products. rsc.org Conversely, secondary amines are generally excellent scavengers. The effectiveness of various bases in both deprotection and scavenging has been a subject of extensive research. acs.orgnih.gov

Scavenger/BasePrimary RoleScavenging AbilityReference
PiperidineDeprotection Base & ScavengerHigh acs.orgpeptide.comscielo.org.mx
PiperazineDeprotection Base & ScavengerHigh; used to minimize other side reactions rsc.orgresearchgate.net
4-MethylpiperidineDeprotection Base & ScavengerHigh acs.orgscielo.org.mxnih.gov
PyrrolidineDeprotection Base & ScavengerHigh acs.org
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Deprotection Base (often as additive)Low (non-nucleophilic) peptide.comscielo.org.mxrsc.org
Tris(2-aminoethyl)amineScavengerVery High (fast) researchgate.net

Competing Reactions During Base-Mediated Deprotection and their Impact on Yield and Purity

Diketopiperazine (DKP) Formation: This intramolecular cyclization reaction occurs at the N-terminal dipeptide stage of the growing chain. After the deprotection of the second amino acid, the newly freed N-terminal amine can nucleophilically attack the ester linkage anchoring the C-terminal residue to the resin. iris-biotech.de This releases a cyclic dipeptide, the diketopiperazine, from the solid support, resulting in a total loss of the peptide chain from that site. researchgate.net The reaction is particularly prevalent when proline is the second residue in the sequence due to the conformational favorability of its secondary amine. iris-biotech.de The alkaline conditions of Fmoc deprotection enhance the nucleophilicity of the amine, promoting this side reaction. iris-biotech.de

Aspartimide Formation: Peptides containing aspartic acid (Asp) are particularly susceptible to base-catalyzed side reactions. rsc.orgiris-biotech.de The nitrogen atom of the peptide bond following an Asp residue can attack the side-chain ester, forming a five-membered cyclic succinimide intermediate known as an aspartimide. rsc.org This process is problematic for several reasons. The aspartimide ring can be opened by the deprotection base (e.g., piperidine) or residual water, leading to a mixture of the correct α-aspartyl peptide and the isomeric β-aspartyl peptide. rsc.org Furthermore, the formation of the aspartimide can lead to epimerization at the α-carbon of the Asp residue. iris-biotech.de This side reaction is highly sequence-dependent, occurring most frequently when Asp is followed by residues with small side chains like glycine (Gly). acs.orgiris-biotech.de

Racemization: While less common for most amino acids during the deprotection step, racemization of the C-terminal residue can be a concern, especially with extended exposure to basic conditions. researchgate.net Cysteine is particularly noted for its susceptibility to base-mediated racemization when linked to the resin. researchgate.net

These side reactions underscore the importance of optimizing deprotection conditions, such as minimizing reaction times and selecting appropriate base/scavenger systems, to maintain the integrity of the growing peptide chain. nih.goviris-biotech.de

Side ReactionDescriptionPrimary Consequence(s)Reference
Diketopiperazine (DKP) FormationIntramolecular cyclization of the N-terminal dipeptide, cleaving it from the resin.Chain termination; yield loss. researchgate.netiris-biotech.de
Aspartimide FormationIntramolecular cyclization of an Asp side chain with the peptide backbone.Formation of α- and β-peptide isomers; racemization; base adducts. acs.orgrsc.orgiris-biotech.de
Incomplete DeprotectionFailure to completely remove the Fmoc group from the N-terminus.Formation of deletion sequences (missing amino acids). scielo.org.mxiris-biotech.de
RacemizationLoss of stereochemical integrity at the α-carbon, particularly for the C-terminal residue (e.g., Cysteine).Formation of diastereomeric impurities. researchgate.net

Examination of Potential Side Reactions Involving the Valine Side Chain under Fmoc-Val-Bt Conditions

The side chain of the amino acid valine is an isopropyl group. Chemically, this is a small, branched, non-polar alkyl group. Under the standard conditions of Fmoc-based solid-phase peptide synthesis, including coupling with activated species like this compound and subsequent base-mediated deprotection, the valine side chain is exceptionally stable and chemically inert.

Unlike the side chains of amino acids such as aspartic acid, cysteine, serine, or tryptophan, the aliphatic isopropyl group of valine lacks nucleophilic or electrophilic centers and does not possess protons that are acidic enough to be abstracted by the bases used for Fmoc removal. peptide.comnottingham.ac.uk Consequently, it does not participate in the common side reactions observed during SPPS:

It cannot be acylated or alkylated.

It is not susceptible to oxidation under standard conditions.

It does not catalyze backbone degradation or cyclization reactions like aspartimide formation.

The primary challenge associated with valine in peptide synthesis is not its chemical reactivity but rather the steric hindrance posed by its bulky isopropyl group. This bulk can sometimes slow down both the coupling and deprotection steps, potentially leading to incomplete reactions if conditions are not optimized. scielo.org.mx However, the side chain itself is not known to undergo chemical modification or degradation during the synthesis process. Research into side reactions in Fmoc chemistry focuses on functionalized side chains, with aliphatic side chains like that of valine being considered robust and non-problematic. iris-biotech.denottingham.ac.uk

Advanced Analytical Techniques for Research on Fmoc Val Bt and Its Synthetic Applications

Spectroscopic Characterization Methods for Reactivity and Reaction Monitoring

Spectroscopic methods are fundamental tools for probing the chemical transformations of Fmoc-Val-Bt. Techniques such as UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely employed to monitor reaction kinetics, determine loading capacities on solid supports, and elucidate the structures of intermediates and final products.

UV-Visible Spectroscopy for Fmoc Group Cleavage Kinetics and Loading Determination

UV-Visible (UV-Vis) spectroscopy is a powerful and widely used method for quantifying the fluorenylmethoxycarbonyl (Fmoc) protecting group. rsc.orgthermofisher.commostwiedzy.placs.org This technique is particularly valuable for monitoring the deprotection step in solid-phase peptide synthesis (SPPS), a common application for Fmoc-protected amino acids. researchgate.nettrinity.edu

The principle behind this application lies in the characteristic UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is formed upon the cleavage of the Fmoc group by a piperidine (B6355638) solution. mostwiedzy.plresearchgate.netmdpi.com This adduct exhibits strong absorbance at specific wavelengths, typically around 289 nm, 300 nm, and 301 nm. rsc.orgmostwiedzy.plresearchgate.net By measuring the absorbance of the solution after the cleavage reaction, the amount of Fmoc group removed can be accurately quantified. This, in turn, allows for the determination of the loading capacity of the resin, which is the amount of the initial amino acid attached to the solid support. rsc.orgthermofisher.comresearchgate.net

The kinetics of the Fmoc cleavage reaction can also be studied using UV-Vis spectroscopy by monitoring the formation of the DBF-piperidine adduct over time. scholaris.ca This data is crucial for optimizing deprotection conditions to ensure complete removal of the Fmoc group without causing unwanted side reactions.

Table 1: Molar Extinction Coefficients for Fmoc-Cleavage Adduct

Wavelength (nm) Molar Extinction Coefficient (ε) in DMF (dm³·mol⁻¹·cm⁻¹)
289 5800, 6089 mostwiedzy.pl
301 7800, 8021 mostwiedzy.pl
266 17500 mostwiedzy.pl
290 5800 mostwiedzy.pl
304 7624 researchgate.net

This table presents various reported molar extinction coefficients used for quantifying the dibenzofulvene-piperidine adduct in dimethylformamide (DMF) solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including this compound and its reaction products. nd.edunih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used to confirm the identity and purity of synthesized compounds. nih.govrsc.org

For this compound, ¹H NMR spectroscopy can confirm the presence of the valine and benzotriazole (B28993) moieties through their characteristic chemical shifts and coupling patterns. semanticscholar.orgchemicalbook.com For instance, the protons of the fluorenyl group typically appear in the aromatic region of the spectrum, while the signals for the valine side chain and the benzotriazole ring will have distinct chemical shifts. semanticscholar.orgacs.org ¹³C NMR provides complementary information on the carbon skeleton of the molecule. rsc.orgsemanticscholar.orgmdpi.com

In the context of synthetic applications, NMR is invaluable for characterizing reaction intermediates and final products. mdpi.comresearchgate.net For example, when this compound is used in a coupling reaction to form a peptide bond, NMR can verify the formation of the new amide linkage and confirm the structure of the resulting dipeptide or larger peptide. rsc.orgbrieflands.com Isotope labeling, such as using ¹⁵N-labeled Fmoc-Val-OH, can further enhance NMR studies, providing more detailed information about the electronic environment of specific atoms.

Table 2: Representative ¹H NMR Chemical Shifts for Fmoc-L-Valine

Assignment Chemical Shift (ppm) in DMSO-d6
Aromatic Protons (Fmoc) 7.899
Aromatic Protons (Fmoc) 7.78
Aromatic Protons (Fmoc) 7.64
Aromatic Protons (Fmoc) 7.428
Aromatic Protons (Fmoc) 7.35
Aromatic Protons (Fmoc) 7.34
O-CH₂ (Fmoc) 4.29
CH (Fmoc) 4.25
α-CH (Val) 3.928
β-CH (Val) 2.107
γ-CH₃ (Val) 0.937

This table is based on a representative ¹H NMR spectrum of Fmoc-L-Valine in DMSO-d6 and illustrates the typical chemical shift ranges for the different protons in the molecule. chemicalbook.com

Chromatographic Separations in Mechanistic and Application Studies

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and related compounds. High-Performance Liquid Chromatography (HPLC) is the most prominent method in this category, used for a variety of purposes from monitoring reaction progress to assessing the purity of the final products.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress Monitoring and Product Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern organic and peptide chemistry, and it plays a critical role in studies involving this compound. cem.comphenomenex.com Reversed-phase HPLC (RP-HPLC) is the most common mode used, where a nonpolar stationary phase is paired with a polar mobile phase. researchgate.netoup.com

HPLC is extensively used to monitor the progress of reactions, such as the coupling of this compound to an amino acid or peptide. d-nb.infonih.gov By taking aliquots of the reaction mixture at different time points and analyzing them by HPLC, the consumption of starting materials and the formation of the product can be tracked. researchgate.netd-nb.info This allows for the optimization of reaction conditions, including reaction time, temperature, and reagent stoichiometry.

Furthermore, HPLC is the gold standard for assessing the purity of Fmoc-amino acids and the peptides synthesized from them. sigmaaldrich.commerckmillipore.com The high resolving power of HPLC allows for the separation of the desired product from unreacted starting materials, reagents, and any side products that may have formed. nih.govjst.go.jp The purity is typically determined by integrating the peak area of the product and expressing it as a percentage of the total peak area in the chromatogram. cem.com For many applications, especially in peptide synthesis, a purity of ≥99% is often required. cem.comsigmaaldrich.commerckmillipore.com

Advanced Chromatographic Modalities for Diastereomer Separation

In many synthetic applications, particularly those involving chiral molecules like amino acids, the separation of diastereomers is a significant challenge. Advanced chromatographic modalities, such as chiral HPLC, are employed to address this. phenomenex.comoup.comnih.gov

When Fmoc-L-valine is used in a synthesis, there is a possibility of racemization, leading to the formation of the D-enantiomer. If this D-Fmoc-valine is then coupled to another chiral molecule, a pair of diastereomers will be formed. Standard HPLC columns are often unable to separate these diastereomers. sigmaaldrich.com Chiral stationary phases (CSPs) are specifically designed to differentiate between enantiomers and diastereomers. phenomenex.com

For example, polysaccharide-based chiral stationary phases have been shown to be effective in separating the enantiomers of Fmoc-protected amino acids. phenomenex.com The separation is based on the differential interactions of the diastereomers with the chiral selector of the stationary phase. The ability to separate and quantify diastereomers is crucial for ensuring the stereochemical integrity of the final product, which is of utmost importance in the synthesis of biologically active peptides. pnas.org

Mass Spectrometry for Reaction Intermediates and Product Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of compounds and to obtain structural information. acs.orgkcl.ac.uk It is an indispensable tool for the characterization of reaction intermediates and final products in syntheses involving this compound. mdpi.comembrapa.br

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are two common ionization techniques used in the mass spectrometric analysis of peptides and related molecules. nih.govresearchgate.netbeilstein-journals.org ESI-MS is often coupled with liquid chromatography (LC-MS), providing both separation and mass information in a single analysis. brieflands.comjst.go.jp

In the context of a reaction involving this compound, mass spectrometry can be used to confirm the identity of the product by comparing its measured molecular weight with the calculated theoretical mass. nih.govosu.edu For example, after coupling this compound to another amino acid, the mass spectrum should show a peak corresponding to the molecular ion of the resulting dipeptide. embrapa.br

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. mdpi.comjst.go.jp The fragmentation pattern can be used to sequence peptides, confirming the order of the amino acids and identifying the location of any modifications. researchgate.net This level of detail is crucial for verifying the successful synthesis of the target molecule and for identifying any unexpected side products. uniurb.it

Identification and Elucidation of By-products and Impurities

The purity of Fmoc-amino acid derivatives is paramount for the successful synthesis of high-quality peptides. Impurities in the starting materials can lead to the formation of deletion or insertion sequences and other side products that are often difficult to separate from the target peptide. ajpamc.comajpamc.com The synthesis and subsequent use of this compound can introduce several predictable impurities.

Common impurities originating from the synthesis of Fmoc-amino acids include:

Enantiomeric Impurities : The presence of the D-isomer in a synthesis using L-amino acids can lead to diastereomeric peptide impurities that are challenging to purify. merck-lifescience.com.tw Standard HPLC methods may not separate enantiomers, requiring specialized chiral chromatography for accurate quantification. merck-lifescience.com.tw

Free Amino Acids : Incomplete reaction during the introduction of the Fmoc group results in residual free valine. merck-lifescience.com.tw This can lead to the insertion of multiple valine residues during peptide synthesis. merck-lifescience.com.tw

Fmoc-Dipeptides : These can form during the activation or coupling stages, leading to the insertion of an unwanted dipeptide unit. ub.edu

Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH : These impurities can arise from the rearrangement of reagents like Fmoc-OSu used in the preparation of the Fmoc-amino acid, leading to the incorporation of a β-alanine residue. merck-lifescience.com.twub.edu

Acetic Acid : Trace amounts of acetic acid, a potential capping agent that terminates peptide chain growth, can be present and are difficult to detect by HPLC or NMR. merck-lifescience.com.tw

During peptide synthesis, particularly in the context of Fmoc-SPPS, additional by-products can be generated:

Aspartimide Formation : When sequences containing aspartic acid are subjected to repeated base treatments (e.g., piperidine for Fmoc deprotection), cyclization can occur to form an aspartimide intermediate. chempep.com This can lead to chain branching and epimerization. chempep.com

Piperidine Adducts : The dibenzofulvene (DBF) molecule released during Fmoc deprotection can react with piperidine to form an adduct. chempep.comresearchgate.net In some cases, piperidine can also add to susceptible amino acid residues, such as dehydroalanine (B155165) formed from cysteine. peptide.com

Incomplete Deprotection/Coupling Products : Failure to completely remove the Fmoc group or achieve 100% coupling efficiency results in truncated (deletion) sequences. chempep.com Conversely, using a large excess of activated amino acid can sometimes cause the insertion of an additional amino acid. ajpamc.com

High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful tool for identifying these impurities. waters.com By comparing the accurate mass measurements of observed species with the theoretical masses of potential by-products, such as those arising from incomplete deprotection (e.g., residual t-butyl groups) or amino acid insertions/deletions, impurities can be confidently identified. waters.comresearchgate.net

Table 1: Common Impurities and By-products in this compound Synthesis and Application

Impurity/By-productOriginPotential Impact on Peptide SynthesisPrimary Analytical Detection Method
Fmoc-D-Val-BtStarting material contaminationFormation of diastereomeric peptide impurities. Chiral HPLC
Free ValineIncomplete Fmoc protection reaction. merck-lifescience.com.twMultiple amino acid insertions. merck-lifescience.com.twGC, HPLC
Fmoc-Val-Val-OHSide reaction during Fmoc-amino acid preparation. ub.eduDipeptide insertionHPLC, LC-MS
Fmoc-β-Ala-OHFmoc-OSu reagent degradation. merck-lifescience.com.twub.eduInsertion of β-alanine. merck-lifescience.com.twHPLC, LC-MS
Truncated PeptidesIncomplete coupling or deprotection. chempep.comMixture of shorter peptides, difficult purificationHPLC, LC-MS
Piperidyl AdductsReaction of piperidine with dehydroalanine or other reactive species. peptide.comFormation of modified peptides with altered mass and propertiesLC-MS

Quantitative Analysis in Mechanistic Investigations and Yield Determinations

Quantitative analysis is fundamental to optimizing reaction conditions, determining yields, and understanding reaction mechanisms in SPPS. For this compound, these analyses focus on both the consumption of the activated ester during coupling and the release of the Fmoc group during deprotection.

UV-Vis Spectrophotometry is the most common method for quantifying the Fmoc group. mdpi.com The process involves cleaving the Fmoc group from a known amount of peptide-resin using a base, typically a piperidine solution in DMF. mdpi.comresearchgate.net This reaction releases dibenzofulvene (DBF), which forms a piperidine adduct that strongly absorbs UV light. chempep.comresearchgate.net The absorbance of the resulting solution is measured, commonly at 301 nm or 289 nm, and the loading of the amino acid on the resin is calculated using the Beer-Lambert law. mdpi.commostwiedzy.pl This method is routinely used to:

Determine the initial loading of the first amino acid onto the resin. researchgate.net

Monitor the efficiency of each Fmoc deprotection step throughout the synthesis. chempep.com

Quantify yield at various stages of the synthesis.

High-Performance Liquid Chromatography (HPLC) provides a more detailed quantitative picture. redalyc.org By analyzing the reaction mixture over time, the disappearance of the this compound peak and the appearance of product and by-product peaks can be monitored. researchgate.net A study on Fmoc-Val-OH deprotection kinetics used RP-HPLC to track the reactant and the DBF product, demonstrating how different concentrations of piperidine affect the reaction rate. researchgate.netredalyc.org For mechanistic studies, HPLC can be used to build calibration curves to precisely quantify the concentration of reactants and products, allowing for the determination of reaction kinetics and the influence of various reagents, such as coupling additives or different base systems. redalyc.org

The Ninhydrin test , also known as the Kaiser test, is a qualitative or quantitative colorimetric assay used to detect free primary amines on the resin. embrapa.br A positive test (indicated by a characteristic blue/purple color) after a coupling step signifies incomplete reaction, while a negative test after deprotection indicates that the Fmoc removal was successful. embrapa.br This provides a rapid, in-process control to guide decisions on whether to re-couple or proceed to the next step. luxembourg-bio.com

Table 2: Quantitative Analytical Methods for this compound

TechniquePrincipleApplication in this compound ContextKey Findings/Purpose
UV-Vis SpectrophotometryQuantification of the DBF-piperidine adduct released upon Fmoc cleavage. mdpi.comDetermining resin loading, monitoring deprotection efficiency. researchgate.netYield determination, process control.
Reverse-Phase HPLC (RP-HPLC)Separation and quantification of reactants and products based on hydrophobicity. redalyc.orgMonitoring coupling kinetics, purity assessment of this compound. redalyc.orglabmartgh.comMechanistic studies, reaction optimization, quality control.
Ninhydrin (Kaiser) TestColorimetric detection of free primary amines on the solid support. embrapa.brAssessing the completion of coupling reactions. luxembourg-bio.comIn-process control to detect incomplete reactions.
Mass Spectrometry (MS)Detection of ions based on mass-to-charge ratio.Confirming product mass and identifying by-products. chempep.comImpurity profiling, sequence verification.

Microscopic and Thermal Analysis in Solid-Phase Contexts

While less common than spectroscopic and chromatographic methods for routine analysis, microscopic and thermal techniques provide valuable information about the physical state of the solid support and the peptide-resin conjugate during SPPS.

Microscopic Analysis , such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), can be used to characterize the morphology of the solid support (e.g., resin beads). mdpi.com In the context of SPPS, SEM can visualize changes in the resin beads' surface texture, size, and integrity as the peptide chain elongates. Issues like resin cracking or aggregation, which can hinder reagent diffusion and lead to lower yields, can be identified. For novel solid supports, such as core-shell nanoparticles functionalized with amino groups for peptide synthesis, SEM and TEM are essential for confirming the structure and uniformity of the material before and after functionalization with an Fmoc-amino acid. mdpi.comrsc.org

Advanced surface-sensitive techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) offer microscopic chemical imaging. researchgate.net ToF-SIMS can analyze the chemical composition of the outermost layer of the resin beads, making it possible to map the distribution of the peptide and identify specific amino acids on the solid support, which is particularly useful in high-density peptide array applications. researchgate.net

Thermal Analysis , primarily Thermogravimetric Analysis (TGA), measures changes in mass as a function of temperature. TGA can be used to quantify the amount of organic material (the peptide and linker) attached to an inorganic or polymeric support. mdpi.com By heating the peptide-resin sample, the organic components are pyrolyzed, and the resulting mass loss can be correlated with the initial loading of the peptide on the resin. This provides an alternative or complementary method to UV-Vis spectrophotometry for determining substitution levels. mdpi.com It can also be employed to study the thermal stability of the peptide-resin linkage and the protecting groups.

Table 3: Microscopic and Thermal Analysis in SPPS

TechniqueInformation ObtainedRelevance to this compound in SPPS
Scanning Electron Microscopy (SEM)Surface morphology, bead integrity, and size distribution of the solid support. mdpi.comVisualizing physical changes to the resin during synthesis, such as aggregation or fragmentation, which can impact reaction efficiency.
Transmission Electron Microscopy (TEM)Internal structure of the support material (especially for core-shell or porous supports). mdpi.comCharacterizing novel or functionalized solid supports used for synthesis.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)Surface chemical composition and spatial distribution of molecules. researchgate.netMapping the presence and distribution of Fmoc-Val and subsequent amino acids on the resin surface.
Thermogravimetric Analysis (TGA)Quantification of organic loading on the support and thermal stability. mdpi.comProvides an alternative method to quantify resin loading and assess the thermal decomposition profile of the Fmoc-Val-resin conjugate.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Fmoc-Val-Bt with high purity for peptide synthesis applications?

  • Methodological Answer : Synthesis requires optimizing reaction conditions (e.g., solvent polarity, temperature, and coupling reagent stoichiometry) to minimize side products. Use orthogonal protection strategies (Fmoc for α-amine, Bt for carboxyl activation) and validate purity via HPLC (>95%) and mass spectrometry . Post-synthesis purification via flash chromatography or recrystallization is essential, with solvent selection (e.g., DCM/hexane) influencing yield .

Q. How can researchers characterize this compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor changes via NMR (disappearance of Fmoc peaks at δ 7.2–7.8 ppm) and TLC. Compare degradation kinetics in inert (argon) vs. ambient atmospheres to identify optimal storage protocols (lyophilized, −20°C) .

Q. What spectroscopic techniques are most reliable for confirming this compound’s structural integrity?

  • Methodological Answer : Use 1^1H/13^13C NMR to verify Fmoc (9-fluorenylmethoxycarbonyl) and Bt (benzotriazole) moieties. IR spectroscopy can confirm carbamate (C=O stretch at ~1700 cm1^{-1}) and triazole (C-N stretch at ~1450 cm1^{-1}) functional groups. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy (±0.001 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported coupling efficiencies of this compound across peptide sequences?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to identify sequence-dependent steric/electronic effects. Compare coupling yields in model peptides (e.g., poly-Ala vs. poly-Pro) using real-time monitoring (in situ FTIR for carbonyl activation). Address solvent/base compatibility (e.g., DMF vs. NMP, DIEA vs. collidine) .

Q. What frameworks (e.g., PICOT, FINER) are optimal for designing studies on this compound’s racemization kinetics?

  • Methodological Answer : Use the PICOT framework:

  • P : Peptide-resin systems (e.g., Wang resin, Rink amide MBHA).
  • I : Activation with HOBt/DIC.
  • C : Compare with Fmoc-Val-OH.
  • O : Racemization rate (HPLC chiral column analysis).
  • T : 0–24 h reaction time.
    Apply FINER criteria to ensure feasibility (lab resources), novelty (comparison with alternative reagents), and ethical alignment (non-hazardous waste) .

Q. How should researchers validate methodological reproducibility in this compound-based SPPS workflows?

  • Methodological Answer : Implement a split-sample protocol where two independent labs synthesize the same peptide (e.g., ACP(65-74)) using identical reagents. Compare coupling efficiencies (HPLC), side reactions (MALDI-TOF for deletion sequences), and final yields. Use Cohen’s κ coefficient to assess inter-lab agreement (>0.8 indicates high reproducibility) .

Q. What statistical approaches are recommended for aggregating contradictory data on this compound’s solubility in nonpolar solvents?

  • Methodological Answer : Perform a systematic review with meta-analysis (PRISMA guidelines) to pool data from 10+ studies. Use random-effects models to account for heterogeneity in solvent purity, temperature, and measurement techniques (e.g., gravimetric vs. spectrophotometric). Sensitivity analysis can isolate outliers (e.g., studies using expired reagents) .

Methodological Tables

Table 1 : Key Analytical Parameters for this compound Characterization

TechniqueCritical ParametersAcceptance CriteriaReference
HPLCColumn: C18, 5 µm; Mobile phase: ACN/H2O (0.1% TFA)Retention time ±0.2 min
1^1H NMRSolvent: CDCl3_3; Reference: TMS (δ 0.0 ppm)Fmoc aromatic peaks: δ 7.2–7.8
HRMSIonization: ESI+; Resolution: 30,000m/z deviation ≤5 ppm

Table 2 : PICOT Framework Applied to Racemization Study

PICOT ComponentDescription
PopulationThis compound in SPPS of β-amyloid (1-42)
InterventionActivation with OxymaPure/DIC
ComparisonHOBt/DIC or COMU activation
Outcome% D-isomer (chiral HPLC) at t = 2 h
Time0–120 min reaction time

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.